An In-depth Technical Guide to 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 84501-67-7)
An In-depth Technical Guide to 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 84501-67-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, a key intermediate in the synthesis of the potent, short-acting opioid analgesic, Alfentanil. This document delves into the compound's chemical and physical properties, outlines a detailed synthesis protocol, and discusses its reactivity, particularly its crucial role as an alkylating agent. Furthermore, this guide addresses the analytical characterization of the compound, safety and handling procedures, and storage recommendations. The information presented herein is intended to support researchers and drug development professionals in the effective synthesis, handling, and application of this important chemical entity.
Introduction: The Significance of a Specialized Intermediate
1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a substituted tetrazolinone that has garnered significant interest primarily for its role as a precursor in the pharmaceutical industry. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids and cis-amide bonds, offering improved metabolic stability and lipophilicity in drug candidates. The presence of the reactive bromoethyl group makes this compound a potent alkylating agent, enabling the introduction of the ethyl-tetrazolinone pharmacophore into larger molecules. Its principal and most well-documented application is in the multi-step synthesis of Alfentanil, a fentanyl analog valued in anesthesia for its rapid onset and short duration of action.[1]
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.[2][3][4][5]
| Property | Value |
| CAS Number | 84501-67-7 |
| Molecular Formula | C₅H₉BrN₄O |
| Molecular Weight | 221.06 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 90-93 °C at 1 Torr |
| Density | 1.777 g/cm³ |
| Refractive Index | 1.5040-1.5100 @ 20°C |
| Flash Point | 89 °C (192 °F) |
| Solubility | Soluble in chloroform and dichloromethane |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is achieved through the N-alkylation of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one. The following protocol is based on established methodologies found in the patent literature.[1]
Materials and Reagents
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1-Ethyl-1,4-dihydro-5H-tetrazol-5-one
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1,2-Dibromoethane (excess)
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Triethylamine
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Acetonitrile (anhydrous)
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Sodium Bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Solvents for chromatography (e.g., ethyl acetate, hexanes)
Experimental Procedure
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-1,4-dihydro-5H-tetrazol-5-one in anhydrous acetonitrile.
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Addition of Reagents: To the stirred solution, add an excess of 1,2-dibromoethane (typically 3-5 equivalents). This is followed by the dropwise addition of triethylamine (1.1-1.5 equivalents) to act as a base and scavenge the HBr formed during the reaction.
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Reaction Progression: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate or dichloromethane.
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Aqueous Wash: The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and then with brine to remove any residual water-soluble impurities.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
Purification
The crude 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is typically a liquid and may be purified by one of the following methods:
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Vacuum Distillation: Given its boiling point of 90-93 °C at 1 Torr, vacuum distillation is a viable method for purification.[3]
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Column Chromatography: Purification can also be achieved using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
The choice of purification method will depend on the scale of the reaction and the purity requirements for the subsequent steps.
Reactivity and Mechanism of Action
The primary utility of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one lies in its functionality as an alkylating agent. The bromoethyl group is susceptible to nucleophilic attack, making it an excellent electrophile for the introduction of the 2-(4-ethyl-1,4-dihydro-5H-tetrazol-5-on-1-yl)ethyl moiety.
N-Alkylation in Alfentanil Synthesis
In the synthesis of Alfentanil, 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is reacted with a piperidine derivative, specifically 4-(phenylamino)-4-(methoxymethyl)piperidine.[1] This reaction is a classic example of N-alkylation, where the secondary amine of the piperidine ring acts as the nucleophile, displacing the bromide ion in an SN2 reaction. The reaction is typically carried out in the presence of a base to neutralize the HBr byproduct.
Caption: N-Alkylation step in Alfentanil synthesis.
Analytical Characterization
Confirmation of the structure and purity of synthesized 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is crucial. While publicly available spectral data is limited, the following analytical techniques are standard for characterization.
Predicted Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance):
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A triplet corresponding to the methyl protons of the ethyl group.
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A quartet corresponding to the methylene protons of the ethyl group attached to the tetrazole ring.
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Two triplets corresponding to the two methylene groups of the bromoethyl chain, likely showing coupling to each other.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Signals for the two carbons of the ethyl group.
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Signals for the two carbons of the bromoethyl group.
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A signal for the quaternary carbon of the tetrazolinone ring.
-
-
IR (Infrared) Spectroscopy:
-
Characteristic C-H stretching vibrations for the alkyl groups.
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A strong absorption band for the C=O (carbonyl) group of the tetrazolinone ring.
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N=N stretching vibrations characteristic of the tetrazole ring.
-
-
MS (Mass Spectrometry):
-
The mass spectrum is expected to show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.
-
Fragmentation patterns would likely involve the loss of the bromoethyl group and other characteristic cleavages of the tetrazolinone ring.
-
Chromatographic Analysis
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can be used to assess the purity of the compound. A suitable mobile phase would consist of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[6]
Safety, Handling, and Storage
1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification
The compound is classified with the following GHS hazard statements:[4]
-
H302: Harmful if swallowed.
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H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H341: Suspected of causing genetic defects.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapors.
-
Use non-sparking tools and prevent electrostatic discharge.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials and foodstuff containers.
Conclusion
1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a valuable, yet hazardous, chemical intermediate with a critical role in the synthesis of Alfentanil. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and essential information on its reactivity, characterization, and safe handling. By adhering to the procedures and safety precautions outlined in this document, researchers and drug development professionals can effectively and safely utilize this compound in their synthetic endeavors.
References
- Google Patents. (n.d.). US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil.
-
PubChem. (n.d.). 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. Retrieved from [Link]
Sources
- 1. US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil - Google Patents [patents.google.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. echemi.com [echemi.com]
- 4. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | C5H9BrN4O | CID 3019915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | SIELC Technologies [sielc.com]
